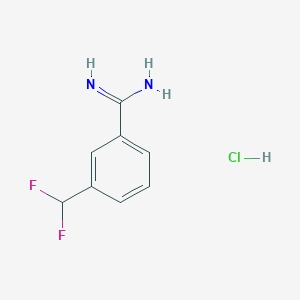![molecular formula C16H19N3O2S B2777587 3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-44-4](/img/structure/B2777587.png)
3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research. It is a quinazoline derivative that has been synthesized with the aim of exploring its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis of Functionalized Quinazolinones
Research has explored the synthesis of functionalized quinazolinones through various chemical reactions, including intramolecular electrophilic cyclization. These studies provide insights into the chemical properties and reaction mechanisms of quinazolinone derivatives, which are crucial for their application in pharmaceutical and material sciences (Kut et al., 2020).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structures of quinazolinone derivatives have been solved using X-ray diffraction, revealing detailed information about their molecular geometry and intramolecular interactions. Such analyses are essential for understanding the compound's chemical behavior and for designing new derivatives with specific properties (Kumar et al., 2018).
Antimicrobial and Antiviral Activities
Evaluation Against Bacterial and Fungal Strains
Quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies aim to identify new potent antimicrobial agents that can be further developed into drugs to combat resistant microbial strains (Alagarsamy et al., 2016).
Antiviral Activities Against Respiratory Viruses
Novel quinazolinone derivatives have been designed, synthesized, and evaluated for their antiviral activities against various respiratory and biodefense viruses. These studies contribute to the search for effective antiviral agents, especially in the context of emerging and re-emerging viral diseases (Selvam et al., 2007).
Anti-inflammatory and Antitumor Activities
Anti-inflammatory Properties
Research into quinazolinone derivatives has also extended into evaluating their potential anti-inflammatory activities. Such studies are vital for discovering new therapeutic agents that can be used in treating inflammation-related diseases (Kumar & Rajput, 2009).
Antitumor Activities
The synthesis and evaluation of quinazolinone derivatives for their antitumor activities have shown promising results, suggesting that these compounds may serve as leads for the development of new cancer therapies. Studies focus on understanding the mechanisms through which these compounds exert their effects and identifying the most potent derivatives for further development (Zhou et al., 2021).
Propiedades
IUPAC Name |
3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-5-4-8-18(9-11)14(20)10-19-15(21)12-6-2-3-7-13(12)17-16(19)22/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMUJZLDBZYWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid](/img/structure/B2777504.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2777509.png)
![3-(4-(4-Bromophenyl)thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2777510.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2777513.png)
![2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2777514.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2777515.png)
![N-(4-bromophenyl)-4-[4-(dipropylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2777516.png)

![N-(2-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2777518.png)
![2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2777519.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2777523.png)

